molecular formula C10H8BrNO B2620407 2-Bromo-4-methoxyquinoline CAS No. 342411-95-4

2-Bromo-4-methoxyquinoline

Cat. No.: B2620407
CAS No.: 342411-95-4
M. Wt: 238.084
InChI Key: VCVNPHBHBJVUSA-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of bromine and methoxy groups on the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxyquinoline can be achieved through several methods. One common approach involves the bromination of 4-methoxyquinoline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Another method involves the use of 2-bromoaniline as a starting material. This compound undergoes a series of reactions, including cyclization and methoxylation, to form this compound. The reaction conditions may vary depending on the specific reagents and catalysts used .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. This allows for the synthesis of a wide range of derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, quinoline-4-carboxylic acids, and tetrahydroquinoline derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

2-Bromo-4-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxyquinoline and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

The exact molecular targets and pathways involved depend on the specific derivative and its intended application. Ongoing research aims to elucidate these mechanisms to better understand the compound’s effects and optimize its use in various fields .

Comparison with Similar Compounds

2-Bromo-4-methoxyquinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in the combination of bromine and methoxy groups, which imparts distinct chemical properties and makes it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-4-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVNPHBHBJVUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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